Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

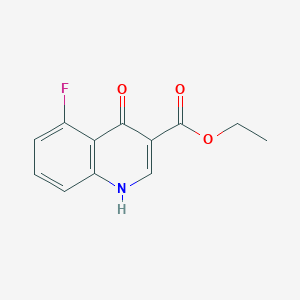

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 185011-40-9) is a fluorinated quinolone derivative with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . Its structure features a fluorine atom at position 5 of the quinoline core, a keto group at position 4, and an ethyl ester at position 3 (Figure 1). This compound is synthesized via Gould-Jacobs cyclization, a common method for quinolone derivatives, involving condensation of substituted anilines with ethoxymethylene malonates followed by thermal cyclization .

Key physical properties include a melting point of decomposition (dec.) and improved solubility in DMSO-d₆ at 60°C, making it suitable for high-temperature NMR studies . It serves as a critical intermediate in medicinal chemistry, particularly for developing antimicrobial agents, due to the bioisosteric role of fluorine in enhancing bioavailability and target binding .

Properties

IUPAC Name |

ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMHZVBKYDKXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729189 | |

| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655236-29-6 | |

| Record name | Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655236-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by fluorination at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Fluorine Substitution Patterns

- 5-Fluoro derivative (Target compound) : The single fluorine at position 5 balances electronic effects without steric hindrance, favoring moderate solubility and reactivity .

- 6,7,8-Trifluoro analog : Increased fluorine density enhances membrane permeability but reduces aqueous solubility due to hydrophobicity .

- 1-Cyclopropyl-6,7-difluoro derivative : The cyclopropyl group at N1 improves DNA gyrase binding, mimicking ciprofloxacin’s pharmacophore .

Biological Activity

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as EFQ) is a synthetic organic compound belonging to the quinolone family, recognized for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of the Compound

- Chemical Structure : EFQ features a bicyclic ring system with a fluorine atom at the 5-position, an oxo group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring.

- Molecular Formula : C12H10FNO3

- CAS Number : 26892-97-7

EFQ exhibits significant biological activity primarily through its interaction with bacterial enzymes crucial for DNA replication. The compound is known to inhibit:

- DNA Gyrase : An enzyme that introduces negative supercoils into DNA, essential for DNA replication and transcription.

- Topoisomerase IV : Involved in separating intertwined DNA strands during replication.

By binding to these enzymes, EFQ disrupts DNA supercoiling, leading to inhibition of bacterial growth and proliferation.

Antibacterial Properties

EFQ and its derivatives have demonstrated broad-spectrum antibacterial activity against various strains of bacteria. Research indicates that it can effectively combat Gram-positive and Gram-negative bacteria, making it a promising candidate for antibiotic development.

Table 1: Antibacterial Activity of EFQ Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EFQ | E. coli | 8 µg/mL |

| EFQ | S. aureus | 4 µg/mL |

| EFQ | P. aeruginosa | 16 µg/mL |

Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.

Antiviral Activity

Emerging studies suggest that EFQ may also possess antiviral properties. Similar compounds in the quinolone family have shown potential in inhibiting viral replication processes, particularly against HIV-1 integrase .

Cellular Effects

EFQ's influence extends beyond bacterial cells; it has been observed to induce oxidative stress and apoptosis in certain cancer cell lines. This highlights its potential as an anticancer agent.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human cancer cell lines, treatment with EFQ resulted in:

- Increased levels of reactive oxygen species (ROS).

- Activation of caspase pathways leading to apoptosis.

These findings suggest that EFQ may serve as a dual-action compound targeting both bacterial infections and cancer cells.

Synthetic Routes

The synthesis of EFQ typically involves:

- Cyclization : Reacting quinolone derivatives with ethyl acetoacetate.

- Fluorination : Introduction of the fluorine atom at the 5-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Applications

EFQ is not only significant in medicinal chemistry but also finds utility in industrial applications such as:

- Synthesis of Specialty Chemicals : Its unique structure allows it to be a versatile building block for various organic compounds.

- Pharmaceutical Manufacturing : Potential use in developing new antibiotics and antiviral drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.